molecular formula C12H11BrN2O2 B7516667 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole

1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole

Katalognummer B7516667
Molekulargewicht: 295.13 g/mol
InChI-Schlüssel: ZVPWYSYIURQXRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole, also known as BMDMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMDMI is a derivative of imidazole and benzodioxin, and its unique chemical structure has led to its exploration as a potential therapeutic agent in the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole is not fully understood, but it is believed to act through the modulation of various signaling pathways. 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has also been reported to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain and temperature. Additionally, 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has also been shown to modulate the activity of ion channels and receptors, which can affect the function of various organs and tissues. In vivo studies have demonstrated that 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has analgesic and anti-inflammatory effects, and may have potential as a treatment for pain and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole in lab experiments is its unique chemical structure, which allows for the exploration of novel chemical space. 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole in lab experiments is its potential toxicity, which can affect the validity of the results. Additionally, the exact mechanism of action of 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole is not fully understood, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for research on 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole. One area of interest is the development of 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole derivatives with improved potency and selectivity. Another area of interest is the exploration of the therapeutic potential of 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole in various diseases, including cancer and neurological disorders. Additionally, the elucidation of the mechanism of action of 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole could provide insights into the regulation of various signaling pathways and the development of new therapeutic agents.

Synthesemethoden

The synthesis of 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with potassium cyanide and ammonium acetate to form 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazole. This intermediate product is then treated with formaldehyde and hydrogen chloride to obtain 1-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole. The synthesis of 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has been reported in several studies, and the purity and yield of the compound have been optimized through various methods.

Wissenschaftliche Forschungsanwendungen

1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has been used as a chemical probe to study the interaction between proteins and small molecules. In pharmacology, 1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole has been investigated for its potential as a modulator of ion channels and receptors.

Eigenschaften

IUPAC Name

1-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-10-6-12-11(16-3-4-17-12)5-9(10)7-15-2-1-14-8-15/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPWYSYIURQXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.